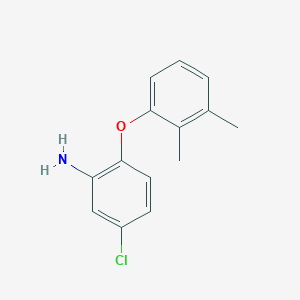
2,6-Dibromo-5-ethoxypyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,6-Dibromo-5-ethoxypyridin-3-amine” is a chemical compound with the molecular formula C7H8Br2N2O . It has a molecular weight of 295.96 . The IUPAC name for this compound is 2,6-dibromo-5-ethoxy-3-pyridinamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8Br2N2O/c1-2-12-5-3-4(10)6(8)11-7(5)9/h3H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It is stored at ambient temperature and shipped at the same temperature .
科学的研究の応用
Intermediate in Chemical Synthesis :
- 2,6-Dibromo-5-ethoxypyridin-3-amine is involved in complex chemical reactions, acting as an intermediate in the synthesis of various compounds. For instance, it has been found to participate in reactions involving potassium amide in liquid ammonia, leading to products such as 2-amino-5-bromo-4-ethoxypyridine, potentially via intermediates like 5-bromo-4-ethoxy-2,3-pyridyne (Pieterse & Hertog, 2010). This highlights its role in complex organic synthesis pathways.
Formation of Charge-Transfer Complexes :
- The compound is also significant in the formation of charge-transfer complexes. Studies have shown that this compound can interact with amines in nonpolar solvents to form these complexes, which are important in various chemical and physical processes. This application is crucial for understanding interactions at the molecular level (Nishimura et al., 1991).
Synthetic Chemistry and Material Science :
- This compound plays a pivotal role in synthetic chemistry, particularly in the creation of bioactive natural products and organic materials. Its participation in reactions leading to the synthesis of 2-aminopyridines, which are central to several bioactive compounds, showcases its importance in this field. Such chemical processes are essential for developing new materials and medicinal compounds (Bolliger et al., 2011).
Study of Molecular Stability and Behavior :
- Research involving this compound contributes to understanding molecular stability and behavior in various environments. For example, studies on imines generated from related compounds have shown remarkable stability in water, which is significant for applications in aqueous solutions and understanding molecular interactions in different solvents (Saggiomo & Lüning, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
Similar compounds are often used in suzuki–miyaura coupling reactions, which involve transition metal-catalyzed carbon–carbon bond formations .
Mode of Action
Compounds of similar structure are known to participate in carbon–carbon bond formations in suzuki–miyaura coupling reactions .
Biochemical Pathways
It’s worth noting that similar compounds are involved in the suzuki–miyaura coupling reactions, which play a crucial role in the synthesis of various organic compounds .
Result of Action
Similar compounds are known to participate in carbon–carbon bond formations, which are fundamental to the synthesis of a wide range of organic compounds .
Action Environment
It’s worth noting that similar compounds are often used in controlled laboratory environments for the synthesis of various organic compounds .
生化学分析
Biochemical Properties
2,6-Dibromo-5-ethoxypyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound also interacts with proteins involved in signal transduction pathways, affecting their function and altering cellular responses. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate certain signaling pathways that lead to changes in gene expression, resulting in altered cellular behavior. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell behavior and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production. Additionally, it can affect the flux of metabolites through various pathways, resulting in altered levels of key metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via active transport mechanisms and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing this compound to these locations, where it can interact with specific biomolecules and exert its effects .
特性
IUPAC Name |
2,6-dibromo-5-ethoxypyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2O/c1-2-12-5-3-4(10)6(8)11-7(5)9/h3H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYDYHKAHAUMOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C(=C1)N)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650007 |
Source


|
| Record name | 2,6-Dibromo-5-ethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-10-9 |
Source


|
| Record name | 2,6-Dibromo-5-ethoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B1361659.png)


![5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1361669.png)
![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)


![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)


![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)
